molecular formula C10H8O3 B3384666 4-Methylbenzofuran-2-carboxylic acid CAS No. 5670-24-6

4-Methylbenzofuran-2-carboxylic acid

Cat. No. B3384666
CAS RN: 5670-24-6
M. Wt: 176.17 g/mol
InChI Key: SNKGYZVEYQQMFY-UHFFFAOYSA-N
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Description

4-Methylbenzofuran-2-carboxylic acid is an organic compound with the molecular formula C10H8O3 and a molecular weight of 176.17 . It is used in research and has potential applications in various fields .


Molecular Structure Analysis

The molecular structure of 4-Methylbenzofuran-2-carboxylic acid consists of a benzofuran ring with a methyl group attached to the 4th carbon and a carboxylic acid group attached to the 2nd carbon .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including 4-Methylbenzofuran-2-carboxylic acid, have been found to exhibit strong anti-tumor activities . For instance, a synthetic derivative of benzofuran was found to be an effective chemopreventive and chemotherapeutic agent against malignant T cells .

Antibacterial Activity

Benzofuran derivatives have shown significant antibacterial activity . They have been used in the development of new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Anti-Oxidative Activity

Benzofuran compounds have been found to possess strong anti-oxidative activities . This property makes them potential candidates for the treatment of diseases caused by oxidative stress.

Anti-Viral Activity

Benzofuran compounds have demonstrated anti-viral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Modulation of Histamine H3 Receptors

Amide derivatives of benzofuran-2-carboxylic acids have been found to be useful in the treatment of diseases associated with the modulation of histamine H3 receptors .

Partial Agonists of 5-HT Receptors

7-Piperazinylbenzofuran-2-carboxylic acid amide derivatives have been found to act as partial agonists of 5-HT receptors. These compounds have potential use in the treatment of many psychiatric disorders .

Anti-Inflammatory Activity

Benzofuran compounds, including 4-Methylbenzofuran-2-carboxylic acid, have shown anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antidepressant Activity

Furan-containing compounds, including 4-Methylbenzofuran-2-carboxylic acid, have been found to possess antidepressant activities . This opens up possibilities for their use in the treatment of depression and related disorders.

Mechanism of Action

Target of Action

Benzofuran compounds, including 4-Methylbenzofuran-2-carboxylic acid, are known to interact with a variety of biological targets. They have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Mode of Action

For instance, they can bind to the active sites of enzymes, altering their function and leading to changes in cellular processes . The specific interactions between 4-Methylbenzofuran-2-carboxylic acid and its targets would need to be determined through further experimental studies.

Biochemical Pathways

Benzofuran compounds are known to affect various biochemical pathways due to their diverse biological activities . Given the known activities of benzofuran compounds, it’s possible that 4-Methylbenzofuran-2-carboxylic acid could affect pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication.

Result of Action

Given the known biological activities of benzofuran compounds, it’s possible that 4-methylbenzofuran-2-carboxylic acid could have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . The specific effects would depend on the compound’s targets and mode of action.

properties

IUPAC Name

4-methyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-3-2-4-8-7(6)5-9(13-8)10(11)12/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKGYZVEYQQMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(OC2=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzofuran-2-carboxylic acid

CAS RN

5670-24-6
Record name 4-methyl-1-benzofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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